1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea
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Overview
Description
1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a methyl group, and a pyridazinyl-azetidinyl urea moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with methyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 6-methylpyridazine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
- **4-(3-Methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate
- **1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP)
Uniqueness
1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea |
InChI |
InChI=1S/C17H21N5O2/c1-12-7-8-16(20-19-12)22-10-14(11-22)21(2)17(23)18-13-5-4-6-15(9-13)24-3/h4-9,14H,10-11H2,1-3H3,(H,18,23) |
InChI Key |
XUOUVJKOEIJQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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